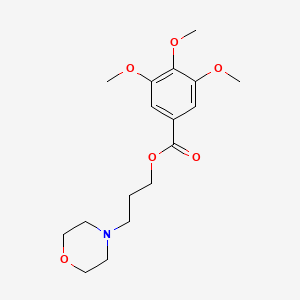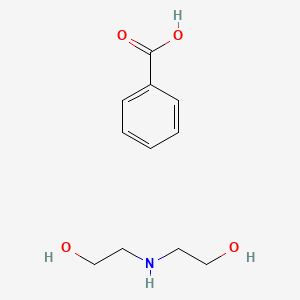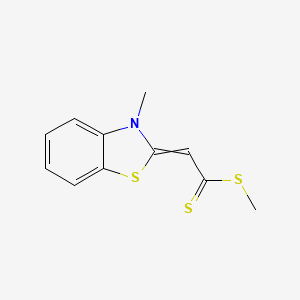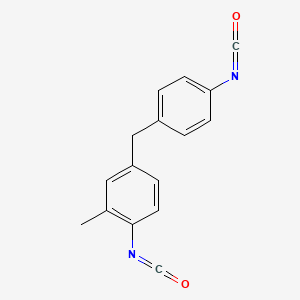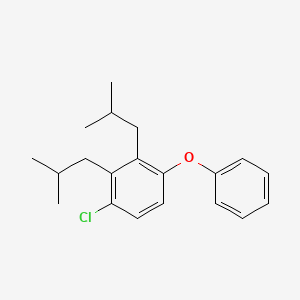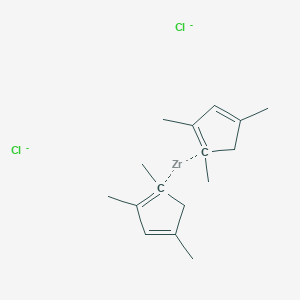
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride is a chemical compound that belongs to the class of organometallic compounds. It is composed of a zirconium atom coordinated to a 1,2,4-trimethylcyclopenta-1,3-diene ligand and two chloride ions. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2,4-trimethylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles like alkyl lithium or Grignard reagents.
Major Products
Oxidation: Zirconium dioxide or other zirconium oxides.
Reduction: Lower oxidation state zirconium complexes.
Substitution: Various organozirconium compounds depending on the substituent used.
Applications De Recherche Scientifique
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential in medical applications, such as targeted drug delivery and imaging.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,4-trimethylcyclopenta-1,3-diene;zirconium;dichloride involves the coordination of the zirconium atom to the diene ligand and chloride ions. This coordination creates a stable complex that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic reactions, the compound can activate substrates by coordinating to them and facilitating their transformation.
Comparaison Avec Des Composés Similaires
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride can be compared with other similar organozirconium compounds, such as:
Cyclopentadienylzirconium dichloride: Similar structure but with a cyclopentadienyl ligand instead of a trimethylcyclopentadiene ligand.
Bis(cyclopentadienyl)zirconium dichloride: Contains two cyclopentadienyl ligands and is commonly used in polymerization reactions.
Zirconocene dichloride: Another organozirconium compound with two cyclopentadienyl ligands, widely used as a catalyst in olefin polymerization.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct reactivity and stability compared to other organozirconium compounds.
Propriétés
Formule moléculaire |
C16H24Cl2Zr-2 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1,2,4-trimethylcyclopenta-1,3-diene;zirconium;dichloride |
InChI |
InChI=1S/2C8H12.2ClH.Zr/c2*1-6-4-7(2)8(3)5-6;;;/h2*4H,5H2,1-3H3;2*1H;/p-2 |
Clé InChI |
QAXQBWSCTSARHY-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C1)C)C.CC1=CC(=C(C1)C)C.[Cl-].[Cl-].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


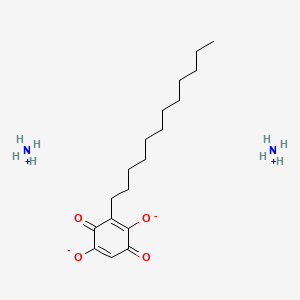
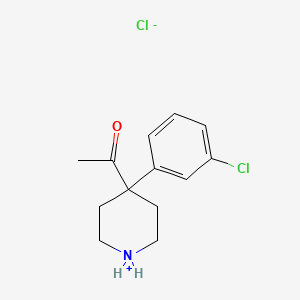
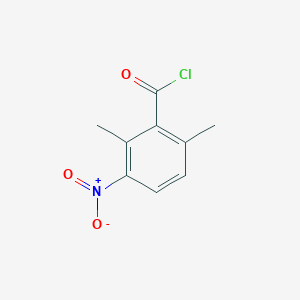
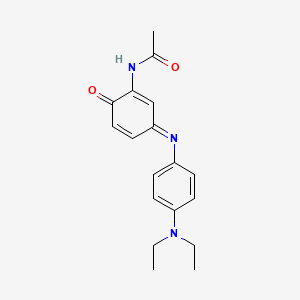
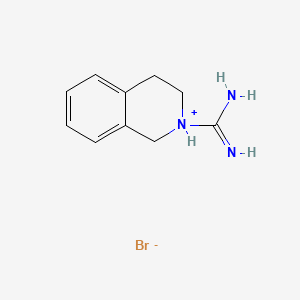
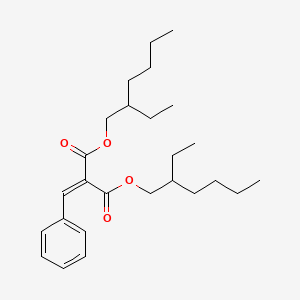
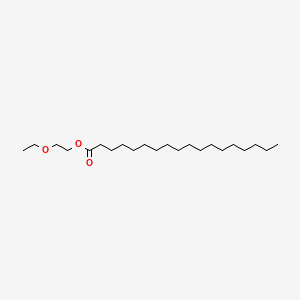
![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

